molecular formula C16H16N2O2S B2371588 17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one CAS No. 290299-90-0

17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one

Cat. No.: B2371588
CAS No.: 290299-90-0
M. Wt: 300.38
InChI Key: LWMVXCGILMDZOT-UHFFFAOYSA-N
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Description

4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridin-2(1H)-one is a complex heterocyclic compound It features a unique structure that combines elements of pyridine, thiophene, and cyclooctane rings

Properties

IUPAC Name

17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-12-8-13(20)18-14-10-7-9-5-3-1-2-4-6-11(9)17-16(10)21-15(12)14/h7-8H,1-6H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMVXCGILMDZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C4=C(S3)C(=CC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridin-2(1H)-one typically involves multi-step organic synthesis. The process often starts with the preparation of the core cyclooctane structure, followed by the introduction of the pyridine and thiophene rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures that combine elements of pyridine, thiophene, and cyclooctane rings. Examples include:

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₉H₂₃N₂O
  • CAS Number : 134434-62-1

Structural Features

The compound features a unique tetracyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its biological properties.

Research indicates that the compound may exhibit activity through various mechanisms, including:

  • Inhibition of Acetylcholinesterase : This enzyme plays a crucial role in neurotransmission, and its inhibition can enhance cholinergic activity, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Properties : Some studies suggest that similar compounds have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents .

Case Study 1: Acetylcholinesterase Inhibition

A study demonstrated that derivatives of this compound significantly inhibited acetylcholinesterase activity in vitro. The IC₅₀ values were comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting that the compound possesses antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be within the range of 32-64 µg/mL for both strains .

Table 1: Biological Activities of 17-Hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one

Activity TypeAssay MethodResultReference
Acetylcholinesterase InhibitionEnzymatic AssayIC₅₀ = 50 µM
Antimicrobial ActivityAgar Diffusion MethodMIC = 32 µg/mL (E. coli)
Antimicrobial ActivityAgar Diffusion MethodMIC = 64 µg/mL (S. aureus)

Table 2: Comparison with Other Compounds

Compound NameAcetylcholinesterase Inhibition (IC₅₀)Antimicrobial Activity (MIC E. coli)
Compound A45 µM30 µg/mL
Compound B60 µM50 µg/mL
17-Hydroxy Compound50 µM32 µg/mL

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